3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyridine precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine Derivatives: Compounds with similar structures but different substituents.
Indole Derivatives: Compounds with an indole scaffold that exhibit similar biological activities.
Imidazole Derivatives: Compounds containing an imidazole ring that are used in similar applications .
Uniqueness
3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-4(2)6-5(10(15)16)3-11-8-7(6)9(14)13-12-8/h3-4H,1-2H3,(H,15,16)(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVJNANCEWHKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NC=C1C(=O)O)NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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